3,4-Dichloro-3'-methylbenzophenone

Description

BenchChem offers high-quality 3,4-Dichloro-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

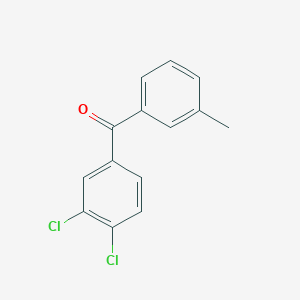

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGLIPKGQBRCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374183 | |

| Record name | 3,4-Dichloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-24-1 | |

| Record name | 3,4-Dichloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Dichloro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available physicochemical properties of 3,4-Dichloro-3'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related benzophenone derivatives to provide estimations for key properties. Detailed experimental protocols for the determination of these properties and a representative synthetic workflow are also presented. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction

3,4-Dichloro-3'-methylbenzophenone is a halogenated and alkyl-substituted aromatic ketone. Its structural features, including the dichlorinated phenyl ring and the methylated phenyl ring linked by a carbonyl group, suggest potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmacologically active molecules. The physicochemical properties of this compound are critical for understanding its behavior in various chemical and biological systems, guiding its purification, formulation, and potential biological activity.

Chemical Identity

-

IUPAC Name: (3,4-dichlorophenyl)(3-methylphenyl)methanone

-

Synonyms: 3,4-Dichloro-3'-methylbenzophenone

-

Molecular Formula: C₁₄H₁₀Cl₂O

-

Molecular Weight: 265.14 g/mol

-

Chemical Structure:

/ / /-----\ /----- | O O | | O O | | | | | | | | | Cl-C C-Cl C-C-CH3 \ / / C-----C C-----C | | | H H H

Physicochemical Properties

Table 1: Physicochemical Data of 3,4-Dichloro-3'-methylbenzophenone and Related Compounds

| Property | 3,4-Dichlorobenzophenone | 4-Methylbenzophenone | (4-Chlorophenyl)(m-tolyl)methanone | 3,4-Dichloro-3'-methylbenzophenone (Estimated) |

| CAS Number | 6284-79-3[1] | 134-84-9 | Not Available | Not Available |

| Molecular Formula | C₁₃H₈Cl₂O[1] | C₁₄H₁₂O | C₁₄H₁₁ClO | C₁₄H₁₀Cl₂O |

| Molecular Weight | 251.11 g/mol [1] | 196.24 g/mol | 230.69 g/mol | 265.14 g/mol |

| Melting Point (°C) | Not Available | 56.5-57 (lit.) | Not Available | Likely a solid at room temperature with a melting point higher than 4-Methylbenzophenone. |

| Boiling Point (°C) | Not Available | 326 (lit.) | Not Available | Expected to be higher than 4-Methylbenzophenone due to increased molecular weight and polarity from the chlorine atoms. |

| Solubility | Insoluble in water. Soluble in organic solvents. | Soluble in organic solvents. | Soluble in organic solvents. | Expected to be insoluble in water and soluble in common organic solvents like chloroform, dichloromethane, and acetone. |

| Appearance | White to off-white solid. | White crystalline powder. | White solid. | Expected to be a white to off-white crystalline solid. |

Spectral Data (Predicted)

While specific spectra for 3,4-Dichloro-3'-methylbenzophenone are not available, predictions based on its structure can be made.

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.4 ppm. The splitting patterns of the aromatic protons would be complex due to the substitution. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A signal for the carbonyl carbon around 195 ppm. A signal for the methyl carbon around 21 ppm. |

| IR Spectroscopy | A strong characteristic absorption band for the C=O (carbonyl) stretch is expected around 1660 cm⁻¹. C-Cl stretching bands would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 264, with isotopic peaks at m/z = 266 and 268 due to the presence of two chlorine atoms. |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, adaptable for 3,4-Dichloro-3'-methylbenzophenone.

5.1. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

5.2. Determination of Solubility

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantitative analysis (e.g., UV-Vis spectroscopy or HPLC).

-

Procedure (for a specific solvent):

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The mixture is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

An aliquot of the clear solution is taken, diluted appropriately, and the concentration of the dissolved compound is determined using a pre-calibrated analytical method.

-

5.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard (e.g., tetramethylsilane - TMS) is added.

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the dry sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The sample is introduced into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI or electron impact - EI).

-

The mass-to-charge ratio of the resulting ions is measured.

-

Synthesis Workflow

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. The following diagram illustrates a general workflow for the synthesis of a substituted benzophenone.

Caption: General workflow for the synthesis of 3,4-Dichloro-3'-methylbenzophenone via Friedel-Crafts acylation.

Conclusion

This technical guide provides an estimation of the physicochemical properties of 3,4-Dichloro-3'-methylbenzophenone based on data from structurally related compounds. The included experimental protocols offer a starting point for the empirical determination of these properties. The provided synthetic workflow illustrates a common method for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

In-depth Technical Guide: 3,4-Dichloro-3'-methylbenzophenone (CAS 844885-24-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available data and is intended for informational purposes only. A comprehensive experimental validation is recommended before any use.

Core Properties

3,4-Dichloro-3'-methylbenzophenone is a substituted aromatic ketone. While specific experimental data for this compound is limited, its structural similarity to other benzophenone derivatives allows for some predicted properties and potential areas of biological investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties for 3,4-Dichloro-3'-methylbenzophenone is presented in Table 1. It is important to note that much of this data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 844885-24-1 | - |

| Molecular Formula | C₁₄H₁₀Cl₂O | [1] |

| Molecular Weight | 265.13 g/mol | [1] |

| Boiling Point | 398.9 °C at 760 mmHg (Predicted) | - |

| Density | 1.276 g/cm³ (Predicted) | - |

| Flash Point | 168.6 °C (Predicted) | - |

| Refractive Index | 1.595 (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Purity | 85.0-99.8% (Commercial supplier data) | - |

Note: The wide range in reported purity suggests variability between suppliers and batches. Experimental determination of purity is crucial for any research application.

Synthesis

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted below.

References

Technical Guide on (3,4-dichlorophenyl)(3-methylphenyl)methanone

Disclaimer: Publicly available information, including peer-reviewed literature and chemical databases, on the specific biological activity, experimental protocols, and signaling pathways of (3,4-dichlorophenyl)(3-methylphenyl)methanone is limited. This guide provides foundational chemical information and outlines a generalized synthetic approach based on established methods for structurally related compounds.

Introduction

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a diaryl ketone, a class of organic compounds characterized by a carbonyl group connecting two phenyl rings. In this specific molecule, one ring is substituted with two chlorine atoms at the 3 and 4 positions, and the other ring is substituted with a methyl group at the 3 position. Diaryl ketones, also known as benzophenones, serve as crucial scaffolds in medicinal chemistry and as intermediates in organic synthesis. While many benzophenone derivatives have been explored for various biological activities, specific research into (3,4-dichlorophenyl)(3-methylphenyl)methanone is not extensively documented in the public domain.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for (3,4-dichlorophenyl)(3-methylphenyl)methanone is presented below. This data is compiled from chemical databases for this structure.

| Property | Value |

| IUPAC Name | (3,4-dichlorophenyl)(3-methylphenyl)methanone |

| Molecular Formula | C₁₄H₁₀Cl₂O |

| Molecular Weight | 265.14 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

| Structure |

|

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |

Synthesis Protocol: Generalized Friedel-Crafts Acylation

The most common and established method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of (3,4-dichlorophenyl)(3-methylphenyl)methanone, two primary routes are plausible.

Experimental Protocol (Generalized)

Route A: Acylation of Toluene with 3,4-Dichlorobenzoyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Acyl Chloride: 3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in the inert solvent and added dropwise to the stirred suspension of AlCl₃ at 0°C.

-

Addition of Aromatic Substrate: m-Toluene (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Route B: Acylation of 1,2-Dichlorobenzene with 3-Methylbenzoyl Chloride

The same protocol can be followed using 1,2-dichlorobenzene as the aromatic substrate and 3-methylbenzoyl chloride as the acylating agent. The choice of route may depend on the commercial availability and cost of the starting materials.

A general workflow for this synthetic process is visualized below.

Biological Activity and Signaling Pathways

As of this review, there are no specific studies detailing the biological activity or mechanism of action for (3,4-dichlorophenyl)(3-methylphenyl)methanone. While related compounds containing the dichlorophenyl moiety have been investigated for various therapeutic areas, including antimicrobial and antifungal applications, these findings cannot be directly extrapolated to the title compound.[2][3] Research on similar structures has also pointed towards applications as intermediates for agricultural chemicals or active pharmaceutical ingredients, such as antidepressants.[4][5]

Without experimental data, no signaling pathway diagrams or quantitative biological data tables can be provided.

Conclusion and Future Outlook

(3,4-dichlorophenyl)(3-methylphenyl)methanone is a well-defined chemical entity whose synthesis can be readily achieved through standard organic chemistry methodologies like the Friedel-Crafts acylation. However, its biological profile remains uncharacterized in the public scientific literature. For researchers in drug discovery, this compound could represent an unexplored starting point. Future research would be required to screen it for biological activity across various assays (e.g., kinase panels, antimicrobial susceptibility, receptor binding) to determine if it possesses any therapeutic potential. Subsequent studies would then be needed to elucidate its mechanism of action and any relevant cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 5. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Spectral Analysis of 3,4-Dichloro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dichloro-3'-methylbenzophenone. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral values based on established principles of spectroscopy and data from analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: (3,4-dichlorophenyl)(3-methylphenyl)methanone[1]

-

Molecular Formula: C₁₄H₁₀Cl₂O[1]

-

Molecular Weight: 265.1 g/mol [1]

-

CAS Number: 844885-24-1[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for 3,4-Dichloro-3'-methylbenzophenone. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar substituted benzophenones.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1680-1660 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1000 | C-Cl Stretch | Aryl Halide |

| 850-750 | C-H Bend | Aromatic (Substitution Pattern) |

Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~7.2-7.8 | Multiplet | 7H | Aromatic Protons |

Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~195 | Carbonyl (C=O) |

| ~128-140 | Aromatic (C, CH) |

| ~21 | Methyl (-CH₃) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 264/266/268 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes) |

| 249/251/253 | [M-CH₃]⁺ |

| 173/175 | [C₇H₄Cl₂O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 3,4-Dichloro-3'-methylbenzophenone.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid 3,4-Dichloro-3'-methylbenzophenone sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR Spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Procedure:

-

Dissolve approximately 5-10 mg of 3,4-Dichloro-3'-methylbenzophenone in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Instrumentation: A GC-MS system.

-

Procedure:

-

Prepare a dilute solution of 3,4-Dichloro-3'-methylbenzophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis, purification, and spectral characterization of 3,4-Dichloro-3'-methylbenzophenone.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted benzophenones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of this important class of compounds. This document details experimental protocols, presents a compilation of NMR data for a range of substituted benzophenones, and offers an analysis of the key spectral features and substituent effects.

Introduction to the NMR Spectroscopy of Benzophenones

Benzophenone and its derivatives are a pivotal class of organic compounds with wideranging applications in photochemistry, polymer science, and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and characterization of these molecules. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the individual hydrogen and carbon atoms, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the nature and position of substituents on the aromatic rings. Understanding these spectral features is crucial for confirming molecular structures, assessing purity, and studying intermolecular interactions.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following section outlines a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of substituted benzophenones.

Sample Preparation

Proper sample preparation is critical to obtain high-resolution NMR spectra. The following steps are recommended:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

-

Sample Quantity: For a standard 5 mm NMR tube, typically 5-10 mg of the benzophenone derivative is sufficient for ¹H NMR, while 10-50 mg is recommended for ¹³C NMR spectroscopy to achieve a good signal-to-noise ratio in a reasonable time.

-

Choice of Solvent: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is the most commonly used solvent for benzophenones due to its excellent dissolving power for these compounds and its relatively simple residual solvent peak.[1][2][3] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or benzene-d₆ can be used depending on the solubility of the specific derivative and the desired interactions to be studied.

-

Dissolution and Filtration: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[2][4]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Most commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of sufficient concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most benzophenones.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence is standard to obtain a spectrum with singlets for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 220 ppm is suitable for benzophenones, ensuring the carbonyl carbon is observed.[5]

Data Presentation: ¹H and ¹³C NMR Data of Substituted Benzophenones

The following tables summarize the ¹H and ¹³C NMR data for benzophenone and a selection of its para-substituted derivatives. All chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Data

| Compound | Solvent | δ (ppm) and Multiplicity | J (Hz) | Assignment |

| Benzophenone | CDCl₃ | 7.81 (d), 7.59 (t), 7.49 (t) | 7.2, 7.6, 7.6 | H-2/6/2'/6', H-4/4', H-3/5/3'/5' |

| 4-Methylbenzophenone | CDCl₃ | 7.78 (d), 7.72 (d), 7.56 (t), 7.47 (t), 7.28 (d), 2.44 (s) | 7.2, 6.8, 7.2, 7.2, 7.2 | H-2/6, H-2'/6', H-4, H-3/5, H-3'/5', -CH₃ |

| 4-Methoxybenzophenone | CDCl₃ | 7.84 (m), 7.76 (m), 7.56 (m), 7.47 (t), 6.96 (dd), 3.88 (s) | 7.6, 8.8, 2.0 | H-2'/6', H-2/6, H-4, H-3/5, H-3'/5', -OCH₃ |

| 4-Aminobenzophenone | CDCl₃ | 7.71 (d), 7.43 (t), 7.35 (t), 6.68 (d), 4.15 (br s) | 8.4, 7.4, 7.4, 8.4 | H-2/6, H-4, H-3/5, H-3'/5', -NH₂ |

| 4-Fluorobenzophenone | CDCl₃ | 7.84 (dd), 7.78 (dd), 7.59 (t), 7.48 (t), 7.17 (t) | 8.8, 5.4, 8.4, 1.2, 7.4, 7.8, 8.6 | H-2'/6', H-2/6, H-4, H-3/5, H-3'/5' |

| 4-Chlorobenzophenone | CDCl₃ | 7.77 (m), 7.60 (t), 7.48 (m) | 7.4 | H-2/6/2'/6', H-4, H-3/5/3'/5' |

| 4-Bromobenzophenone | CDCl₃ | 7.77 (d), 7.67 (d), 7.63 (t), 7.49 (t) | 8.4, 8.4, 7.4, 7.8 | H-2/6, H-2'/6', H-4/4', H-3/5/3'/5' |

| 4-Nitrobenzophenone | CDCl₃ | 8.35 (d), 7.95 (d), 7.81 (d), 7.66 (t), 7.53 (t) | 8.8, 8.4, 8.4, 7.2, 7.8 | H-3'/5', H-2'/6', H-2/6, H-4, H-3/5 |

| 4-Cyanobenzophenone | CDCl₃ | 7.88 (d), 7.79 (m), 7.65 (t), 7.52 (t) | 8.8, 7.6, 7.6 | H-3'/5', H-2/6/2'/6', H-4, H-3/5 |

¹³C NMR Data

| Compound | Solvent | δ (ppm) | Assignment |

| Benzophenone | CDCl₃ | 196.8, 137.6, 132.4, 130.1, 128.3 | C=O, C-1/1', C-4/4', C-2/6/2'/6', C-3/5/3'/5' |

| 4-Methylbenzophenone | CDCl₃ | 196.5, 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2, 21.7 | C=O, C-4', C-1, C-1', C-4, C-2/6, C-2'/6', C-3'/5', C-3/5, -CH₃ |

| 4-Methoxybenzophenone | CDCl₃ | 195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 | C=O, C-4', C-1, C-4, C-2'/6', C-2/6, C-1', C-3/5, C-3'/5', -OCH₃ |

| 4-Aminobenzophenone | CDCl₃ | 195.5, 151.7, 138.5, 132.8, 131.8, 129.5, 128.1, 127.9, 113.8 | C=O, C-4', C-1, C-4, C-2'/6', C-2/6, C-1', C-3/5, C-3'/5' |

| 4-Fluorobenzophenone | CDCl₃ | 195.5, 165.6 (d, ¹JCF=253.5 Hz), 138.1, 133.9, 132.6 (d, ³JCF=9.3 Hz), 129.9, 128.4, 115.5 (d, ²JCF=21.8 Hz) | C=O, C-4', C-1, C-1', C-2'/6', C-2/6, C-3/5, C-3'/5' |

| 4-Chlorobenzophenone | CDCl₃ | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 | C=O, C-4', C-1, C-1', C-4, C-2'/6', C-2/6, C-3'/5', C-3/5 |

| 4-Bromobenzophenone | CDCl₃ | 195.7, 137.4, 136.4, 132.8, 131.7, 131.6, 130.0, 128.4, 127.6 | C=O, C-1, C-1', C-4, C-2'/6', C-3'/5', C-2/6, C-3/5, C-4' |

| 4-Nitrobenzophenone | CDCl₃ | 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 | C=O, C-4', C-1', C-1, C-4, C-2'/6', C-2/6, C-3/5, C-3'/5' |

| 4-Cyanobenzophenone | CDCl₃ | 194.5, 140.7, 135.9, 132.8, 131.7, 129.7, 129.5, 128.1, 117.5, 115.2 | C=O, C-1', C-1, C-4, C-2'/6', C-2/6, C-3'/5', C-3/5, C-4', -CN |

Analysis of Substituent Effects on NMR Spectra

The electronic properties of the substituents on the benzophenone scaffold have a profound and predictable effect on the ¹H and ¹³C NMR chemical shifts. These effects are transmitted through the aromatic rings via inductive and resonance effects.

Effects on ¹H NMR Spectra

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OCH₃, and -CH₃ are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the protons at these positions to resonate at a lower chemical shift (upfield).

-

Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, -Cl, -Br, and -F are electron-withdrawing. They decrease the electron density of the aromatic ring, leading to deshielding of the aromatic protons. Consequently, the signals for the protons on the substituted ring, especially the ortho and para protons, are shifted to higher chemical shifts (downfield).

Effects on ¹³C NMR Spectra

The substituent effects on the ¹³C chemical shifts are also significant and follow similar trends to the proton spectra.

-

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituent. Electron-withdrawing groups on the attached phenyl ring tend to deshield the carbonyl carbon, shifting its resonance downfield. Conversely, electron-donating groups generally cause a slight upfield shift.

-

Aromatic Carbons: The ipso-carbon (the carbon directly attached to the substituent) shows the largest change in chemical shift. Electron-donating groups cause a significant upfield shift of the ipso-carbon, while electron-withdrawing groups cause a downfield shift. The ortho and para carbons are also strongly affected by resonance effects, with EDGs causing upfield shifts and EWGs causing downfield shifts. The meta carbons are less affected by resonance and show smaller changes in chemical shifts.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of substituted benzophenones.

Substituent Effects on Aromatic Chemical Shifts

This diagram illustrates the general trends of ¹H and ¹³C chemical shifts in the substituted aromatic ring of a benzophenone derivative.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of substituted benzophenones. The presented data and analyses demonstrate the predictable and systematic nature of substituent effects on the NMR spectra. By following the outlined experimental protocols and utilizing the provided spectral data as a reference, researchers can confidently characterize and elucidate the structures of novel benzophenone derivatives. The visualizations further aid in conceptualizing the experimental workflow and the fundamental principles of substituent-induced chemical shift changes. This knowledge is paramount for the successful application of these compounds in various scientific and industrial fields.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Cshifts [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Dichlorinated Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of dichlorinated benzophenone derivatives. These compounds are relevant in environmental monitoring, toxicology, and as potential impurities or metabolites in pharmaceutical products. This document outlines key experimental protocols, data interpretation, and analytical workflows to assist researchers in developing and executing robust analytical methods.

Introduction to Dichlorinated Benzophenones and Analytical Challenges

Dichlorinated benzophenones (DCBPs) are a subclass of benzophenone derivatives characterized by the presence of two chlorine atoms on the phenyl rings. The specific isomers, such as 2,4'-DCBP and 4,4'-DCBP, are of particular interest. 4,4'-Dichlorobenzophenone is a known degradation product of the pesticide dicofol.[1][2] The analysis of these compounds is often challenging due to their presence in complex matrices at trace levels. Mass spectrometry, coupled with chromatographic separation, offers the necessary sensitivity and selectivity for their determination.[1][2][3]

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary techniques employed for the analysis of DCBPs. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific isomers being targeted.

Sample Preparation Protocols

Effective sample preparation is critical for the reliable quantification of dichlorinated benzophenone derivatives, aiming to isolate the analytes from interfering matrix components. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dispersive solid-phase extraction (dSPE), often referred to as the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of pesticides, including DCBPs, from water matrices.

Objective: To extract and concentrate dichlorinated benzophenones from aqueous samples.

Materials:

-

1-liter water sample

-

0.7-µm glass fiber filters

-

Graphitized carbon-based SPE cartridge

-

Methanol

-

Methylene chloride

-

Trifluoroacetic acid anhydride

Procedure:

-

Filter the 1-liter water sample through a 0.7-µm glass fiber filter.[4]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.[4]

-

Wash the cartridge to remove interfering substances.

-

Elute the dichlorinated benzophenones from the cartridge using 1.5 mL of methanol, followed by 13 mL of an 80:20 mixture of methylene chloride and methanol, acidified with 0.2% trifluoroacetic acid anhydride.[4]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane for GC-MS or a mobile phase-compatible solvent for LC-MS/MS) to a final volume of 1 mL.[4]

Liquid-Liquid Extraction (LLE) for Soil and Sediment

This protocol is suitable for the extraction of DCBPs from solid matrices.

Objective: To extract dichlorinated benzophenones from soil or sediment samples.

Materials:

-

10g homogenized soil/sediment sample

-

Acetone

-

Hexane

-

Anhydrous sodium sulfate

-

Concentrated sulfuric acid (for cleanup)

Procedure:

-

Mix the 10g soil/sediment sample with a drying agent like anhydrous sodium sulfate.

-

Perform an initial extraction with a suitable solvent mixture, such as hexane/acetone (1:1, v/v), using sonication or shaking.

-

Separate the organic phase from the solid matrix by centrifugation or filtration.

-

Repeat the extraction process twice more and combine the organic extracts.

-

For cleanup, especially for samples with high organic content, a liquid-liquid partitioning with concentrated sulfuric acid can be employed to remove lipids and other interferences.[1][2][3]

-

Wash the final organic extract with deionized water to remove acid residues.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to the desired final volume before instrumental analysis.

Instrumental Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like dichlorinated benzophenones.

Typical GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless or On-Column[2][3] |

| Injector Temperature | 250 °C (for splitless) |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, particularly useful for complex matrices or when analyzing DCBPs alongside other less volatile compounds.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% formic acid in water[4] |

| Mobile Phase B | Acetonitrile or Methanol[4] |

| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 0.3 mL/min[4] |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive or Negative Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectral Fragmentation of Dichlorinated Benzophenones

Under Electron Ionization (EI) conditions in GC-MS, dichlorinated benzophenones undergo characteristic fragmentation. The molecular ion (M+) peak is typically observed, along with fragment ions resulting from the cleavage of the carbonyl bridge and subsequent loss of chlorine or other neutral fragments.

Fragmentation of 4,4'-Dichlorobenzophenone

The mass spectrum of 4,4'-dichlorobenzophenone (molecular weight: 250.11 g/mol ) shows a characteristic pattern.[5][6]

-

Molecular Ion (M+): m/z 250, 252, 254 (due to chlorine isotopes)

-

Major Fragments:

-

m/z 139/141: This is the base peak and corresponds to the chlorobenzoyl cation [C7H4ClO]+, formed by the cleavage of the C-C bond adjacent to the carbonyl group.[6][7]

-

m/z 111/113: This fragment corresponds to the chlorophenyl cation [C6H4Cl]+, resulting from the loss of a CO group from the m/z 139/141 fragment.[6][7]

-

m/z 75: Corresponds to the [C6H3]+ fragment after the loss of chlorine.[6]

-

Fragmentation of 2,4'-Dichlorobenzophenone

The mass spectrum of 2,4'-dichlorobenzophenone also has a molecular weight of 250.11 g/mol and exhibits a similar fragmentation pattern with some differences in ion abundances due to the different substitution pattern.[8]

-

Molecular Ion (M+): m/z 250, 252, 254

-

Major Fragments:

Quantitative Data and Method Performance

The following tables summarize typical performance data for the analysis of dichlorinated benzophenones from various studies.

Table 1: GC-MS Method Performance for 4,4'-Dichlorobenzophenone (DCBP)

| Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |

| Arctic Cod | 9.2 ng | 99 | GC-MS | [1][3] |

| Arctic Cod | 46 ng | 146 | GC-MS | [1][3] |

Table 2: LC-MS/MS Method Performance for Benzophenone Derivatives

| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |

| Various Benzophenones | Wastewater | 0.4 - 0.625 pg/L | - | LC-MS/MS | [9] |

| Acidic Herbicides | Water | - | <0.02 µg/L | LC-MS/MS | [10] |

| Chlorothalonil Metabolites | Soil | 0.001-0.005 µg/g | - | GC-MS | [11] |

| Chlorothalonil Metabolites | Water | 0.1 µg/L | - | GC-MS | [11] |

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of dichlorinated benzophenones from environmental samples.

Caption: General workflow for DCBP analysis.

Electron Ionization Fragmentation Pathway for 4,4'-Dichlorobenzophenone

This diagram shows the proposed fragmentation pathway for 4,4'-DCBP in an EI source.

Caption: EI fragmentation of 4,4'-DCBP.

Toxicometabolomics Workflow Context

While specific signaling pathways for DCBPs are not the focus of this analytical guide, mass spectrometry is a key tool in toxicometabolomics to understand the biological impact of such compounds. The following diagram outlines this conceptual workflow.

Caption: Toxicometabolomics workflow concept.

Conclusion

The mass spectrometric analysis of dichlorinated benzophenone derivatives is a well-established field with robust methodologies. The choice between GC-MS and LC-MS/MS depends on the specific analytical requirements. Careful sample preparation is paramount to achieving accurate and precise results. Understanding the characteristic fragmentation patterns is essential for confident identification and structural elucidation of these compounds. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods for dichlorinated benzophenones.

References

- 1. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. 4,4'-Dichlorobenzophenone [webbook.nist.gov]

- 6. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4'-Dichlorobenzophenone [webbook.nist.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. lcms.cz [lcms.cz]

- 11. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of 3,4-Dichloro-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical initial biological activity screening for 3,4-dichloro-3'-methylbenzophenone. As of the time of this writing, specific experimental data for this compound is not publicly available. The experimental protocols, data, and potential mechanisms of action described herein are based on established methodologies and the known biological activities of structurally related benzophenone and dichlorophen derivatives. This guide is intended to serve as a framework for potential future research.

Introduction

3,4-Dichloro-3'-methylbenzophenone is a halogenated aromatic ketone. The benzophenone core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of two chlorine atoms on one phenyl ring and a methyl group on the other suggests potential for interesting pharmacological effects, including but not limited to cytotoxic and antimicrobial activities. This document outlines a proposed initial screening workflow to evaluate the potential biological activities of this compound.

Postulated Biological Activities

Based on the activities of structurally similar compounds, the initial screening of 3,4-dichloro-3'-methylbenzophenone would logically focus on two primary areas:

-

Cytotoxicity: Benzophenone derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects could be mediated through various mechanisms, including the induction of oxidative stress.

-

Antimicrobial Activity: The presence of a dichlorinated phenyl ring is a feature found in some antimicrobial agents. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Experimental Protocols

The following are detailed protocols for the proposed initial screening assays.

3.1. In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

-

3,4-Dichloro-3'-methylbenzophenone (dissolved in DMSO to create a stock solution)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of 3,4-dichloro-3'-methylbenzophenone in serum-free DMEM. After 24 hours, replace the medium with 100 µL of the medium containing the compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability will be calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.

3.2. Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile paper discs (6 mm in diameter)

-

3,4-Dichloro-3'-methylbenzophenone (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic discs (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control discs (impregnated with the solvent)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

-

Disc Application: Aseptically place the sterile paper discs impregnated with a known concentration of 3,4-dichloro-3'-methylbenzophenone (e.g., 10, 25, 50 µ g/disc ) onto the inoculated agar surface. Also, place the positive and negative control discs.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

-

Data Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity.

Hypothetical Data Presentation

Table 1: Hypothetical Cytotoxic Activity of 3,4-Dichloro-3'-methylbenzophenone against Human Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| HeLa | 1 | 95.2 ± 4.1 | 15.8 |

| 5 | 78.6 ± 3.5 | ||

| 10 | 60.1 ± 2.9 | ||

| 25 | 41.3 ± 3.8 | ||

| 50 | 22.5 ± 2.1 | ||

| 100 | 8.9 ± 1.5 | ||

| A549 | 1 | 98.1 ± 3.7 | 28.4 |

| 5 | 85.4 ± 4.0 | ||

| 10 | 70.2 ± 3.3 | ||

| 25 | 52.1 ± 2.9 | ||

| 50 | 35.7 ± 2.5 | ||

| 100 | 15.3 ± 1.8 | ||

| MCF-7 | 1 | 96.5 ± 4.5 | 21.2 |

| 5 | 81.2 ± 3.9 | ||

| 10 | 65.8 ± 3.1 | ||

| 25 | 48.9 ± 2.7 | ||

| 50 | 29.1 ± 2.2 | ||

| 100 | 11.7 ± 1.6 |

Table 2: Hypothetical Antimicrobial Activity of 3,4-Dichloro-3'-methylbenzophenone (Zone of Inhibition in mm)

| Microorganism | Compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (Zone, mm) |

| S. aureus | 10 | 8 ± 0.5 | Ciprofloxacin (25) |

| 25 | 12 ± 0.8 | ||

| 50 | 16 ± 1.0 | ||

| E. coli | 10 | 0 | Ciprofloxacin (22) |

| 25 | 6 ± 0.4 | ||

| 50 | 9 ± 0.6 | ||

| C. albicans | 10 | 7 ± 0.6 | Fluconazole (20) |

| 25 | 11 ± 0.7 | ||

| 50 | 14 ± 0.9 |

Visualization of Potential Mechanisms and Workflows

Below are diagrams representing a potential signaling pathway that could be modulated by 3,4-dichloro-3'-methylbenzophenone and a general workflow for its initial biological screening.

Caption: Postulated Oxidative Stress-Induced Apoptosis Pathway.

Caption: General Experimental Workflow for Screening.

Conclusion and Future Directions

The hypothetical screening data suggests that 3,4-dichloro-3'-methylbenzophenone may possess moderate cytotoxic activity against several cancer cell lines and some antimicrobial properties, particularly against Gram-positive bacteria and fungi. The proposed mechanism of cytotoxicity involves the induction of oxidative stress, a common pathway for many chemotherapeutic agents.

Should initial screenings yield positive results, further studies would be warranted. These could include:

-

Screening against a broader panel of cancer cell lines and microbial strains.

-

In-depth mechanistic studies to confirm the role of oxidative stress and investigate other potential targets.

-

Structure-activity relationship (SAR) studies to design more potent and selective analogs.

-

In vivo studies in animal models to assess efficacy and toxicity.

This technical guide provides a foundational framework for the initial biological evaluation of 3,4-dichloro-3'-methylbenzophenone, paving the way for potential future drug discovery and development efforts.

Solubility Profile of 3,4-Dichloro-3'-methylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Dichloro-3'-methylbenzophenone in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar compounds, namely benzophenone and 3,4-dichloronitrobenzene, to provide a robust estimation of its solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers to ascertain precise solubility data for 3,4-Dichloro-3'-methylbenzophenone in their laboratories.

Estimated Solubility of 3,4-Dichloro-3'-methylbenzophenone

The solubility of a compound is dictated by its molecular structure, including the presence of functional groups and the overall polarity. 3,4-Dichloro-3'-methylbenzophenone is a moderately polar molecule, with the polar ketone group and the chlorine substituents contributing to its polarity, while the aromatic rings and the methyl group contribute to its nonpolar character.

Based on the available data for the parent compound, benzophenone, and the related compound, 3,4-dichloronitrobenzene, the solubility of 3,4-Dichloro-3'-methylbenzophenone is expected to be significant in a range of common organic solvents. Generally, "like dissolves like," meaning that its solubility will be higher in solvents with similar polarity.

The following tables summarize the available solubility data for benzophenone and 3,4-dichloronitrobenzene, which can be used as a proxy to estimate the solubility of 3,4-Dichloro-3'-methylbenzophenone.

Table 1: Qualitative Solubility of Benzophenone

| Solvent Classification | Examples | Expected Solubility of Benzophenone |

| Polar Protic | Water, Methanol, Ethanol | Practically insoluble in water; Soluble in alcohols[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Soluble[1] |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Chloroform | Soluble[1] |

Table 2: Quantitative Solubility of Benzophenone in Selected Organic Solvents

| Solvent | Solubility ( g/100 mL) |

| Diethyl ether | 16.6[2] |

| Ethanol | 13.3[2] |

Table 3: Quantitative Solubility of 3,4-Dichloronitrobenzene in Selected Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x10^3) |

| Methanol | 15.72 |

| Ethanol | 13.98 |

| 1-Propanol | 12.86 |

| 2-Propanol | 11.03 |

| 1-Butanol | 11.59 |

| Ethyl acetate | 47.93 |

| Acetone | 64.21 |

| Toluene | 43.18 |

Note: The data for 3,4-dichloronitrobenzene is presented as mole fraction. This data is indicative of the relative solubility in different solvents.

Based on these data, it can be inferred that 3,4-Dichloro-3'-methylbenzophenone will exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in nonpolar aromatic solvents such as toluene. Its solubility in alcohols is expected to be moderate. It is predicted to be poorly soluble in water.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 3,4-Dichloro-3'-methylbenzophenone, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4]

Materials and Equipment:

-

3,4-Dichloro-3'-methylbenzophenone (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dichloro-3'-methylbenzophenone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. The evaporation can also be carried out under a gentle stream of nitrogen.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

High-Throughput Solubility Screening using UPLC-MS

For rapid screening of solubility in multiple solvents, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful technique.[5][6]

Principle:

This method involves preparing saturated solutions in a multi-well plate format, followed by filtration and analysis of the filtrate by UPLC-MS. The concentration of the compound in the filtrate corresponds to its solubility.

Workflow:

-

Sample Preparation: A stock solution of 3,4-Dichloro-3'-methylbenzophenone is prepared in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation: The stock solution is added to the wells of a microtiter plate, and the organic solvents to be tested are dispensed into the respective wells.

-

Equilibration: The plate is sealed and agitated for a set period to allow the compound to dissolve and reach equilibrium.

-

Filtration: The solutions are filtered to remove any undissolved precipitate.

-

Analysis: The filtered samples are then diluted and injected into the UPLC-MS system for quantification. A calibration curve is used to determine the concentration of the compound in the filtrate.

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using a laboratory-based method like the gravimetric method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a comprehensive starting point for researchers working with 3,4-Dichloro-3'-methylbenzophenone. While the provided solubility data for related compounds offers a strong predictive foundation, it is highly recommended that experimental verification be performed to obtain precise solubility values for this specific molecule in the solvents of interest. The detailed protocols and workflow diagram included herein are designed to facilitate this process.

References

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. measurlabs.com [measurlabs.com]

- 6. organomation.com [organomation.com]

Methodological & Application

Application Notes and Protocols for 3,4-Dichloro-3'-methylbenzophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,4-Dichloro-3'-methylbenzophenone, a versatile intermediate in organic synthesis. While specific data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis via Friedel-Crafts acylation and explores its potential utility based on the known biological activities of structurally related benzophenone derivatives.

Overview of Synthetic Utility

3,4-Dichloro-3'-methylbenzophenone serves as a valuable building block in medicinal chemistry and materials science. The presence of the dichloro-substituted phenyl ring, the carbonyl linker, and the methyl-substituted phenyl ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The benzophenone core is a well-established scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

The primary route for the synthesis of 3,4-Dichloro-3'-methylbenzophenone is the Friedel-Crafts acylation of toluene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is a classic and efficient method for the formation of aryl ketones.

Experimental Protocols

Synthesis of 3,4-Dichloro-3'-methylbenzophenone via Friedel-Crafts Acylation

This protocol describes the acylation of toluene with 3,4-dichlorobenzoyl chloride.

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath with stirring.

-

Dissolve 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride via the dropping funnel.

-

After the addition is complete, add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

-

Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 3,4-Dichloro-3'-methylbenzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data

| Product | Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3,4-Dichloro-3'-methylbenzophenone | 3,4-Dichlorobenzoyl chloride, Toluene | AlCl₃ | Dichloromethane | 12-24 h | 60-80 (estimated) | Not available |

Spectroscopic Characterization

Detailed spectroscopic data for 3,4-Dichloro-3'-methylbenzophenone is not available. However, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the analysis of similar compounds such as 4-methylbenzophenone.[3]

Expected ¹H NMR signals (in CDCl₃):

-

A singlet for the methyl protons (-CH₃) around δ 2.4 ppm.

-

A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the two phenyl rings.

Expected ¹³C NMR signals (in CDCl₃):

-

A signal for the methyl carbon (-CH₃) around δ 21-22 ppm.

-

Multiple signals in the aromatic region (δ 128-140 ppm).

-

A signal for the carbonyl carbon (C=O) around δ 196 ppm.

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 3,4-Dichloro-3'-methylbenzophenone (C₁₄H₁₀Cl₂O), along with characteristic isotopic peaks for the two chlorine atoms.

Potential Applications in Drug Development

The benzophenone scaffold is a key structural motif in a variety of compounds with significant biological activities.[1][2][3][4] Derivatives of 3,4-Dichloro-3'-methylbenzophenone could be synthesized and screened for a range of therapeutic applications.

-

Anticancer Agents: Many benzophenone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7][8][9][10] The chloro and methyl substituents on the phenyl rings of 3,4-Dichloro-3'-methylbenzophenone could be modified to enhance this activity.

-

Antimicrobial Agents: The benzophenone core has also been incorporated into molecules with antibacterial and antifungal properties.[11][12][13] Modifications of the core structure of 3,4-Dichloro-3'-methylbenzophenone could lead to the development of novel antimicrobial agents.

-

Antiviral Agents: Certain thiadiazole derivatives containing a benzophenone moiety have shown anti-HIV activity.[14] This suggests that 3,4-Dichloro-3'-methylbenzophenone could serve as a starting material for the synthesis of new antiviral compounds.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Signaling Pathway Diagram

While no specific signaling pathways have been elucidated for derivatives of 3,4-Dichloro-3'-methylbenzophenone, many anticancer agents derived from similar scaffolds are known to induce apoptosis. A generalized apoptotic signaling pathway that could be investigated for novel derivatives is depicted below.

References

- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 2. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. AU733422B2 - Methods for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 11. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Solved Help needed with Friedel Crafts alkylation of | Chegg.com [chegg.com]

Application Notes and Protocols for 3,4-Dichloro-3'-methylbenzophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-3'-methylbenzophenone is a substituted benzophenone derivative that can function as a Type II photoinitiator for free-radical polymerization. Like other benzophenones, upon absorption of ultraviolet (UV) light, it transitions to an excited triplet state. In this excited state, it can abstract a hydrogen atom from a synergistic molecule, typically a tertiary amine, to generate an aminoalkyl radical. This radical species is the primary initiator for the polymerization of various monomers, such as acrylates and methacrylates. The substitution pattern of chlorine and methyl groups on the benzophenone core is expected to influence its photophysical properties and initiation efficiency.

Mechanism of Photoinitiation

Benzophenone and its derivatives operate as Type II photoinitiators, which require a co-initiator or synergist to produce initiating radicals. The general mechanism involves the following steps:

-

Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).

-

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine, forming a ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical initiates the polymerization of a monomer by adding to its double bond. The ketyl radical is less reactive and typically undergoes dimerization or other termination reactions.

Figure 1: Photoinitiation mechanism of 3,4-dichloro-3'-methylbenzophenone.

Photophysical and Chemical Properties

| Property | Unsubstituted Benzophenone (Reference) | Expected Influence on 3,4-Dichloro-3'-methylbenzophenone |

| UV Absorption Maximum (λmax) | ~250 nm and ~340 nm in non-polar solvents | The chloro and methyl substituents may cause a slight red-shift (bathochromic shift) in the absorption maxima, potentially enhancing absorption at longer UV wavelengths. |

| Molar Extinction Coefficient (ε) | Varies with wavelength | Expected to be in a similar order of magnitude to unsubstituted benzophenone. |

| Triplet State Energy (ET) | ~69 kcal/mol | The substituents are not expected to drastically alter the triplet energy. |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Expected to be high, maintaining the efficiency of triplet state formation. |

Experimental Protocols

Protocol 1: Preparation of a Photopolymerizable Formulation

This protocol describes the preparation of a standard formulation for evaluating the photoinitiation efficiency of 3,4-dichloro-3'-methylbenzophenone.

Materials:

-

3,4-Dichloro-3'-methylbenzophenone (Photoinitiator)

-

Triethylamine (TEA) or other suitable tertiary amine (Co-initiator)

-

Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer

-

Solvent (e.g., Toluene or Dichloromethane, if necessary)

-

Amber vials

-

Magnetic stirrer and stir bars

Procedure:

-

Dissolution of Photoinitiator:

-

Weigh the desired amount of 3,4-dichloro-3'-methylbenzophenone and dissolve it in the monomer (TMPTA). If the solubility is low, a minimal amount of a suitable solvent can be used. A typical concentration for the photoinitiator is 0.1-2% by weight.

-

Place the amber vial on a magnetic stirrer and stir until the photoinitiator is completely dissolved.

-

-

Addition of Co-initiator:

-

Add the co-initiator (e.g., Triethylamine) to the mixture. The concentration of the co-initiator is typically in the range of 1-5% by weight.

-

Continue stirring until a homogeneous solution is obtained.

-

-

Storage:

-

Store the formulation in a cool, dark place (e.g., in an amber vial wrapped in aluminum foil) to prevent premature polymerization.

-

Figure 2: Workflow for preparing a photopolymerizable formulation.

Protocol 2: Monitoring Polymerization Kinetics by Real-Time FT-IR Spectroscopy

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds).

Equipment:

-

FT-IR spectrometer with a real-time monitoring setup

-

UV light source with controlled intensity (e.g., mercury lamp with appropriate filters or a UV-LED)

-

Sample holder (e.g., BaF₂ or KBr plates)

-

Micropipette

Procedure:

-

Sample Preparation:

-

Place a small drop of the prepared photopolymerizable formulation between two BaF₂ or KBr plates. A spacer of known thickness (e.g., 25 µm) can be used to control the sample thickness.

-

-

Instrument Setup:

-

Place the sample holder in the FT-IR spectrometer.

-

Position the UV light source to irradiate the sample.

-

Set up the FT-IR software to collect spectra at regular time intervals (e.g., every 0.1-1 second).

-

-

Data Collection:

-

Start the real-time data acquisition.

-

After a few initial scans to establish a baseline, turn on the UV light source to initiate polymerization.

-

Continue collecting spectra until the polymerization is complete (i.e., the monomer peak intensity no longer changes).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the acrylate C=C double bond peak (typically around 1635 cm⁻¹).

-

Calculate the degree of conversion (DC) at each time point using the following formula: DC(%) = [1 - (At / A0)] * 100 where At is the area of the C=C peak at time 't' and A0 is the initial area of the C=C peak.

-

Plot the degree of conversion as a function of time to obtain the polymerization kinetics profile.

-

Figure 3: Experimental workflow for monitoring photopolymerization kinetics using Real-Time FT-IR.

Protocol 3: Characterization of Polymerization by Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, providing information about the reaction kinetics and the total heat of polymerization.

Equipment:

-

Differential Scanning Calorimeter (DSC) equipped with a photochemical accessory (UV light source)

-

DSC sample pans (aluminum or quartz)

-

Micropipette

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 1-5 mg) of the photopolymerizable formulation into a DSC pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

-

Set up the instrument to record the heat flow as a function of time.

-

-

Data Collection:

-

Start the measurement and allow the baseline to stabilize.

-

Turn on the UV light source to irradiate the sample for a defined period.

-

The instrument will record an exothermic peak corresponding to the heat of polymerization.

-

After the initial irradiation, a second irradiation can be performed to determine if any unreacted monomer remains.

-

-

Data Analysis:

-

Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔHp).

-

The rate of polymerization is proportional to the heat flow (dq/dt).

-